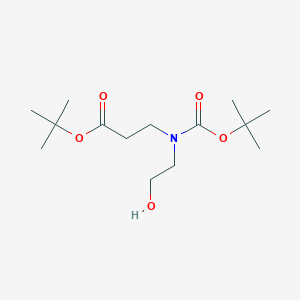

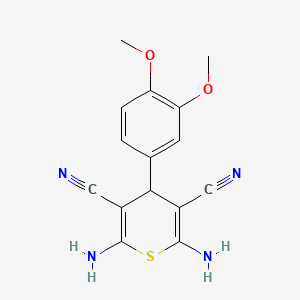

![molecular formula C15H8Cl3N3O2 B2813650 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865249-48-5](/img/structure/B2813650.png)

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

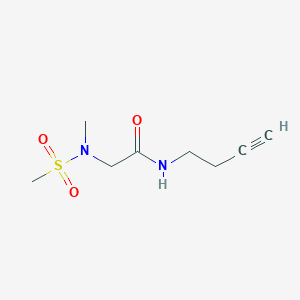

Dichlorobenzamide derivatives are a class of compounds synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These compounds have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The structures of some dichlorobenzamide derivatives have been established by X-ray crystallography . For instance, one compound crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α =107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Physical And Chemical Properties Analysis

The physical and chemical properties of dichlorobenzamide derivatives can be determined through various methods such as elemental analysis and nuclear magnetic resonance .Applications De Recherche Scientifique

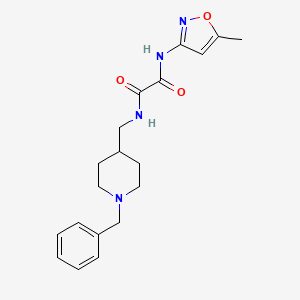

Anticancer Properties

Research has demonstrated the potential of 1,3,4-oxadiazole derivatives in anticancer applications. For instance, derivatives synthesized from 2-(4-methylphenyl)acetic acid showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some of these compounds exhibited higher anticancer activities than the reference drug etoposide, highlighting their potential as effective anticancer agents (B. Ravinaik et al., 2021).

Antimycobacterial Activity

Another study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis. Among these, certain compounds were identified as promising lead molecules with minimal inhibitory concentrations (MICs) demonstrating potent activity without showing toxicity against normal cell lines. This suggests their potential for further drug development in combating tuberculosis (N. Nayak et al., 2016).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus, a harmful nematode, suggesting their potential as lead compounds for developing new nematicides. These findings are crucial for agricultural applications, particularly in protecting crops from nematode infestations (Dan Liu et al., 2022).

Photolytic Transformations

Research on the photolysis of 1,3,4-oxadiazoles in alcohols demonstrated the heterolytic addition of alcohols to the C=N bond of oxadiazole, followed by cycloelimination. This process yields compounds like benzoic acid ester and benzonitrile imine, which can further react to form useful derivatives. These transformations have implications for developing novel synthetic pathways in organic chemistry (O. Tsuge et al., 1977).

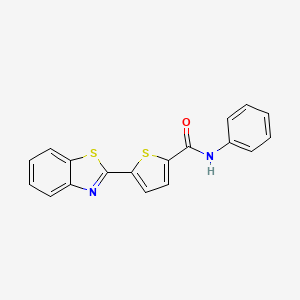

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial properties. For example, compounds synthesized from 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives) demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (K. Kapadiya et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as benzanilides

Mode of Action

It’s known that benzanilides generally work by interacting with their targets and causing changes in their function . The specific interactions and changes caused by this compound are subject to further investigation.

Biochemical Pathways

Benzanilides are known to influence various biochemical pathways due to their interactions with different proteins and enzymes

Pharmacokinetics

The compound’s structure suggests that it may have certain pharmacokinetic properties common to benzanilides

Result of Action

Some analogous derivatives of chlorobenzene have shown biological activity, such as antitumoral and anticonvulsive activities

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of benzanilides

Propriétés

IUPAC Name |

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3N3O2/c16-8-5-6-12(18)10(7-8)13(22)19-15-21-20-14(23-15)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMWWMGFFGTVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2813571.png)

![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)

![[1-[2-[Methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl] N,N-dimethylcarbamate](/img/structure/B2813587.png)